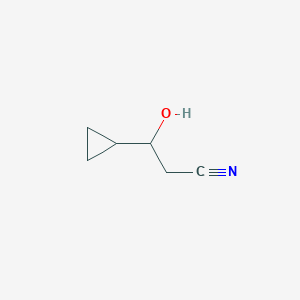

3-Cyclopropyl-3-hydroxypropanenitrile

Description

Significance of β-Hydroxynitriles as Synthetic Intermediates in Organic Chemistry

The strategic importance of β-hydroxynitriles lies in the dual reactivity of their functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, while the hydroxyl group can undergo oxidation, esterification, or etherification. This versatility allows for the transformation of β-hydroxynitriles into a wide array of more complex molecules. savemyexams.comacs.orgacs.org

Notably, these compounds serve as precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. sparkl.me Their ability to be converted into β-amino alcohols and β-hydroxy carboxylic acids makes them particularly useful in the construction of biologically active molecules. acs.orgacs.org

Overview of Key Structural Features and Reactivity Principles of 3-Cyclopropyl-3-hydroxypropanenitrile

Structural Features:

β-Hydroxynitrile Core: The fundamental structure consists of a propane (B168953) backbone with a nitrile group at one end and a hydroxyl group on the third carbon.

Cyclopropyl (B3062369) Substituent: A cyclopropyl ring is attached to the same carbon as the hydroxyl group. This ring is known for its high degree of ring strain and unique electronic properties. fiveable.mewikipedia.org The bond angles within the cyclopropyl ring are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. fiveable.mewikipedia.org

Reactivity Principles:

The reactivity of this compound can be inferred from the individual functional groups and the influence of the cyclopropyl ring:

Hydroxyl Group: The hydroxyl group can participate in typical alcohol reactions, such as oxidation to a ketone or esterification.

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-cyclopropyl-3-hydroxypropanoic acid. Alternatively, it can be reduced to form 3-amino-1-cyclopropylpropan-1-ol. savemyexams.com

Influence of the Cyclopropyl Group: The cyclopropyl group, due to its strained nature and partial double-bond character, can influence the reactivity of the adjacent hydroxyl group. fiveable.me It can stabilize an adjacent carbocation, which may affect reactions involving the hydroxyl group that proceed through such intermediates. wikipedia.org The electronic properties of the cyclopropyl group can also modulate the acidity of the hydroxyl proton. stackexchange.com Furthermore, the cyclopropyl ring itself can undergo ring-opening reactions under certain conditions, although this typically requires harsh reagents. fiveable.me

Research Trajectory and Current State of Knowledge on this compound

A comprehensive review of the scientific literature indicates that while this compound is a known chemical entity, evidenced by its unique CAS number, detailed research focused specifically on this compound is limited. It is commercially available from several chemical suppliers, suggesting its utility in certain synthetic applications, potentially as a building block for more complex molecules.

The current state of knowledge is largely based on the well-established chemistry of β-hydroxynitriles and cyclopropanes. While specific experimental data on the synthesis, reactivity, and applications of this compound are not widely published, its potential as a precursor for novel cyclopropane-containing compounds in medicinal chemistry and materials science is significant. nih.govresearchgate.netnih.gov The incorporation of a cyclopropyl moiety can enhance metabolic stability and introduce conformational rigidity in drug candidates. nbinno.comhyphadiscovery.com

Future research on this compound could involve the development of efficient stereoselective syntheses, a thorough investigation of its reaction scope, and exploration of its potential as an intermediate in the synthesis of novel bioactive molecules. The unique combination of the β-hydroxynitrile functionality and the cyclopropyl ring presents an intriguing area for further scientific inquiry.

Compound Data

Below are tables detailing the properties of this compound and a list of all compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-3-hydroxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNVUGNBYVUNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Cyclopropyl 3 Hydroxypropanenitrile and Analogues

Classical Organic Synthetic Routes to β-Hydroxynitriles

Traditional methods for synthesizing β-hydroxynitriles often rely on well-established reactions that are fundamental to organic chemistry. These routes are valued for their reliability and the accessibility of starting materials.

Nucleophilic Addition Reactions to Carbonyl Compounds

One of the most direct and common methods for synthesizing hydroxynitriles is the nucleophilic addition of a cyanide ion to the carbonyl group of an aldehyde or ketone. science-revision.co.ukyoutube.com This reaction, often referred to as cyanohydrin formation, takes advantage of the polar nature of the carbon-oxygen double bond. docbrown.infodocbrown.info The carbon atom of the carbonyl group is electrophilic (partially positive) and is susceptible to attack by nucleophiles like the cyanide ion (:CN⁻). science-revision.co.ukdocbrown.info

The reaction is typically performed using hydrogen cyanide (HCN), or more safely, by generating the cyanide ion in situ from sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a weak acid, such as sulfuric acid, to maintain a pH of around 4-5 for an optimal reaction rate. libretexts.orgchemistrystudent.com

The mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and pushing the electrons onto the oxygen atom. This forms a tetrahedral intermediate, an alkoxide ion. docbrown.infodocbrown.infochemistrystudent.com

Protonation: The negatively charged oxygen atom of the intermediate is protonated by a proton source in the mixture (like HCN or water) to yield the final hydroxynitrile product. docbrown.infodocbrown.info

For the synthesis of 3-Cyclopropyl-3-hydroxypropanenitrile, a suitable precursor would be cyclopropyl (B3062369) methyl ketone. The reaction would proceed as follows:

Figure 1: Nucleophilic addition of cyanide to cyclopropyl methyl ketone.

When an unsymmetrical ketone or most aldehydes are used as the starting material, the reaction creates a new chiral center. The planar nature of the carbonyl group allows the cyanide nucleophile to attack from either face with equal probability, resulting in the formation of a racemic mixture (a 50:50 mixture of both enantiomers). science-revision.co.ukdocbrown.info

Dehydration Reactions for Nitrile Formation

A variety of dehydrating agents have been developed for this purpose, ranging from classical stoichiometric reagents to modern catalytic systems. The choice of reagent often depends on the substrate's sensitivity and the desired reaction conditions. nih.gov

| Dehydrating System | Conditions | Reference |

| Phosphorus(V) oxide (P₄O₁₀) | Heating a solid mixture with the amide | libretexts.org |

| Thionyl chloride (SOCl₂) | Often used in older, harsher procedures | researchgate.net |

| Triphenylphosphine oxide (Ph₃PO) / Oxalyl chloride / Et₃N | Catalytic (1 mol%), rapid ( <10 min), mild conditions | acs.org |

| Phosphorus trichloride (PCl₃) / Diethylamine | Mild conditions, broad substrate scope | nih.gov |

| Triphenylphosphite (P(OPh)₃) / DBU | Microwave irradiation (150 °C, 3-7 min) | nih.gov |

This method is particularly useful for preparing nitriles from readily available carboxylic acid derivatives, which can be converted to primary amides first. While not a direct route to β-hydroxynitriles, it represents a key classical strategy for constructing the essential nitrile moiety.

Ring-Opening Reactions of Heterocyclic Precursors

The ring-opening of strained or reactive heterocyclic compounds provides an alternative pathway to β-hydroxynitriles. These methods can offer good control over regioselectivity and stereoselectivity.

4,5-Dihydroisoxazoles (also known as 2-isoxazolines) are five-membered heterocyclic compounds that can serve as precursors to various functionalized acyclic molecules. tandfonline.com The synthesis of these heterocycles can be achieved through methods like the reaction of arylcyclopropanes with nitrosyl chloride. pleiades.online The N-O bond within the isoxazoline (B3343090) ring is relatively weak and can be cleaved under specific conditions to unmask other functional groups. The isomerization of certain isoxazolines can lead to the formation of β-hydroxynitriles. This transformation involves the cleavage of the N-O bond and subsequent rearrangement to form the hydroxyl and nitrile groups.

A highly effective method for preparing β-hydroxy nitriles involves the treatment of 3-bromo-2-isoxazolines with alkanethiolates, such as sodium ethanethiolate. tandfonline.comtandfonline.com This reaction proceeds under very mild conditions and gives good yields of the desired product. tandfonline.com The 3-bromo-2-isoxazoline precursors can be readily prepared from the 1,3-dipolar cycloaddition of bromonitrile oxide with various alkenes. tandfonline.com

The reaction is typically carried out by adding the 3-bromo-2-isoxazoline to a solution of the sodium alkanethiolate in methanol at 0 °C, followed by stirring at ambient temperature. tandfonline.com This method provides a versatile route to a variety of β-hydroxy nitriles. tandfonline.comtandfonline.com

| Entry | Alkene Precursor for Isoxazoline | Product | Yield (%) |

| 1 | Styrene | 3-Hydroxy-3-phenylpropanenitrile | 85 |

| 2 | 1-Hexene | 3-Hydroxyoctanenitrile | 82 |

| 3 | Cyclohexene | 2-(Hydroxy(cyano)methyl)cyclohexanol | 75 |

| 4 | Methyl acrylate | Methyl 4-cyano-3-hydroxybutanoate | 70 |

| (Data sourced from Seo et al., Synthetic Communications) tandfonline.com |

Advanced and Stereoselective Synthetic Approaches

Modern synthetic chemistry has focused on developing methods that provide high levels of stereocontrol, allowing for the synthesis of specific enantiomers of chiral molecules. This is particularly important in the pharmaceutical industry.

Enantiopure cyanohydrins are valuable and versatile building blocks in organic synthesis. rsc.org One of the most powerful advanced methods for their preparation is the use of enzymes. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes and some ketones. rsc.org Depending on the source of the HNL, it is possible to synthesize either the (R)- or (S)-enantiomer of the desired cyanohydrin with high enantiomeric excess. rsc.org

Another advanced chemoenzymatic strategy involves the bioreduction of a β-ketonitrile. For instance, (S)-3-Cyclopentyl-3-hydroxypropanenitrile, a key precursor for the drug ruxolitinib, was synthesized via the reduction of 3-cyclopentyl-3-ketopropanenitrile using a carbonyl reductase enzyme. researchgate.net Rational engineering of the enzyme led to a product with >98% enantiomeric excess. researchgate.net

In addition to biocatalysis, several metal-catalyzed asymmetric methods have been developed. These approaches often use a chiral ligand to coordinate with a metal center, creating a chiral environment that directs the nucleophilic attack of the cyanide source. Examples include:

Ruthenium Catalysis: A cationic Ru complex, in cooperation with DBU, can activate acetonitrile (B52724) to act as a nucleophile for addition to aldehydes. organic-chemistry.org

Silicon-Mediated Asymmetric Addition: In the presence of silicon tetrachloride (SiCl₄) and a catalytic amount of a chiral phosphoramide, silyl ketene imines add to aromatic aldehydes with excellent diastereo- and enantioselectivity. organic-chemistry.org

These advanced methods represent the cutting edge of β-hydroxynitrile synthesis, providing access to optically pure compounds that are difficult to obtain through classical routes. organic-chemistry.orgresearchgate.net

Biocatalytic Asymmetric Reduction of Ketone Precursors (e.g., 3-Cyclopropyl-3-oxopropanenitrile)

The most direct route to enantiopure this compound is the asymmetric reduction of its prochiral ketone precursor, 3-cyclopropyl-3-oxopropanenitrile. This transformation is efficiently catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govnih.gov These enzymes exhibit exquisite stereo-, regio-, and chemoselectivity. nih.gov

The reaction mechanism involves the transfer of a hydride ion from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of the ketone. nih.gov The enzyme's chiral active site directs the hydride attack to one of the two prochiral faces of the carbonyl group, leading to the formation of a single enantiomer of the corresponding alcohol. For the process to be economically viable on a larger scale, the expensive nicotinamide cofactor must be regenerated in situ. nih.gov This is typically achieved by using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the ultimate reductant. researchgate.net

Protein engineering has been instrumental in developing KREDs with tailored properties, including enhanced activity towards non-natural substrates, improved stability under process conditions, and even inverted stereoselectivity to access either the (R)- or (S)-enantiomer of the target alcohol. nih.govresearchgate.net A typical biocatalytic reduction process yields the desired chiral alcohol with high conversion and excellent enantiomeric excess. researchgate.net

Table 1: Representative Parameters for Biocatalytic Reduction of a Prochiral Ketone

| Parameter | Description | Typical Value |

|---|---|---|

| Biocatalyst | Ketoreductase (KRED) | Wild-type or engineered enzyme |

| Substrate | 3-Cyclopropyl-3-oxopropanenitrile | 50-100 g/L |

| Cofactor | NAD(P)H | Catalytic amount |

| Regeneration System | Glucose/Glucose Dehydrogenase (GDH) | Stoichiometric glucose |

| Solvent | Aqueous buffer, often with a co-solvent | pH 6-8 |

| Temperature | Controlled, typically ambient to moderate | 25-45 °C |

| Conversion | Percentage of ketone converted to alcohol | >98% |

| Enantiomeric Excess (ee) | Measure of stereochemical purity | >99% |

Chemoenzymatic Synthesis Strategies for Chiral Hydroxynitriles

Chemoenzymatic synthesis combines the best of both worlds: the efficiency and scalability of traditional chemical synthesis with the unparalleled selectivity of biocatalysis. nih.govrochester.edu This approach is particularly powerful for producing chiral molecules like this compound. These strategies can be designed in several ways, such as using an enzymatic key step within a multi-step chemical synthesis to introduce chirality. nih.gov

One common chemoenzymatic strategy is the dynamic kinetic resolution (DKR) of a racemic mixture. In the case of β-hydroxynitriles, a racemic mixture could be subjected to a lipase for enantioselective acylation. One enantiomer is acylated while the other remains, allowing for their separation. To overcome the 50% theoretical yield limit of standard kinetic resolution, DKR incorporates a method to racemize the slower-reacting enantiomer in situ, theoretically enabling a 100% yield of the desired acylated product. nih.gov

Another approach involves using enzymes to create a chiral intermediate that is then elaborated upon using chemical methods. rochester.edu For instance, an enzyme could catalyze the formation of an optically active cyclopropyl ketone, which is then subjected to chemical reactions to introduce the hydroxynitrile functionality. rochester.eduwpmucdn.com This integration allows for the construction of complex chiral architectures that might be difficult to access through purely chemical or purely enzymatic routes alone. nih.gov

Asymmetric Synthetic Applications of Chiral β-Hydroxynitriles as Precursors

Chiral β-hydroxynitriles, including this compound, are highly valued as chiral building blocks in asymmetric synthesis. google.com Their utility stems from the presence of two versatile functional groups—a hydroxyl group and a nitrile—which can be selectively transformed into a wide array of other functionalities. This bifunctionality allows for the synthesis of more complex, high-value molecules such as pharmaceuticals, agrochemicals, and natural products.

The chiral center at the hydroxyl-bearing carbon serves as a crucial stereochemical anchor, allowing for the controlled construction of subsequent stereocenters. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to the formation of chiral β-hydroxy acids and 1,3-amino alcohols, respectively. These products are themselves important intermediates in medicinal chemistry. nih.govwiley.com The cyclopropyl ring also imparts unique conformational constraints and metabolic stability to molecules, making it a desirable feature in drug design.

Diversification and Derivatization Strategies from this compound

Once synthesized, the enantiopure this compound can be readily converted into other useful chiral building blocks through standard organic transformations of its nitrile and hydroxyl groups.

Conversion to β-Hydroxy Acids via Hydrolysis

The nitrile functional group can be converted to a carboxylic acid through hydrolysis. This transformation is typically carried out under either acidic or alkaline conditions. savemyexams.comsavemyexams.com

Acidic hydrolysis involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction proceeds through an amide intermediate to ultimately yield the free carboxylic acid and an ammonium (B1175870) salt. savemyexams.comchemguide.co.uk

Alternatively, alkaline hydrolysis can be performed by heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521). chemguide.co.uk This process initially forms the salt of the carboxylic acid (e.g., sodium carboxylate) and ammonia gas. A subsequent acidification step is required to protonate the carboxylate and isolate the free β-hydroxy acid. savemyexams.comsavemyexams.com This two-step sequence provides a reliable method to convert this compound into 3-cyclopropyl-3-hydroxypropanoic acid.

Transformation to β-Amino Alcohols via Reduction

The nitrile group is readily reducible to a primary amine, a transformation that converts the β-hydroxynitrile into a valuable β-amino alcohol. docbrown.info These 1,3-amino alcohols are important structural motifs found in numerous biologically active compounds and are useful as ligands in asymmetric catalysis. nih.govnih.gov

A common method for this reduction is the use of powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting amino group.

Another widely used method is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel or platinum oxide, often under pressure. This method is generally considered "greener" than using metal hydrides. The reduction of this compound via these methods yields 3-amino-1-cyclopropylpropan-1-ol.

Formation of Carbamic Acid Derivatives and Amines

The primary amine of the β-amino alcohol, produced via reduction, is a key functional handle for further derivatization. The amine itself is a valuable building block for introducing a basic nitrogen atom into a larger molecule.

Furthermore, the amino alcohol can be converted into carbamic acid derivatives, commonly known as carbamates. Carbamates are prevalent in pharmaceuticals and serve as important protecting groups for amines. nih.gov A modern and sustainable approach for this conversion involves the reaction of the amino alcohol with carbon dioxide (CO₂), often facilitated by a suitable activating agent or catalyst, to form a cyclic carbamate (an oxazolidinone). semanticscholar.orgrsc.orgresearchgate.net More traditional methods involve reacting the amino alcohol with phosgene or its safer equivalents, such as chloroformates (e.g., ethyl chloroformate) or di-tert-butyl dicarbonate (Boc₂O), in the presence of a base. organic-chemistry.org

Table 2: List of Chemical Compounds

| Compound Name | Structure |

|---|---|

| This compound | C₆H₉NO |

| 3-Cyclopropyl-3-oxopropanenitrile | C₆H₇NO |

| 3-Cyclopropyl-3-hydroxypropanoic acid | C₆H₁₀O₃ |

| 3-Amino-1-cyclopropylpropan-1-ol | C₆H₁₃NO |

| Glucose | C₆H₁₂O₆ |

| Ethyl Chloroformate | C₃H₅ClO₂ |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ |

| Lithium aluminum hydride | AlH₄Li |

| Sodium hydroxide | NaOH |

Further Carbon-Carbon Bond Forming Reactions (e.g., Alkylation via Enolate Chemistry)

The extension of the carbon framework of this compound and its analogues can be effectively achieved through the alkylation of enolates or related carbanionic intermediates. This synthetic strategy allows for the introduction of a variety of alkyl substituents at the carbon atom alpha to the nitrile group (C2 position), leading to the formation of more complex and substituted β-cyclopropyl-β-hydroxynitriles.

A significant challenge in the direct alkylation of this compound is the presence of an acidic hydroxyl group, which can interfere with the formation of the desired carbanion at the adjacent carbon. To circumvent this issue, a protection strategy for the hydroxyl group is typically employed prior to the alkylation step. The hydroxyl group is converted into a suitable protecting group, such as a silyl ether, which is stable under the basic conditions required for enolate formation.

Following the protection of the hydroxyl group, the resulting O-protected cyanohydrin can be treated with a strong, non-nucleophilic base to generate the corresponding carbanion. Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) are commonly used bases for this purpose, as they are capable of efficiently deprotonating the α-carbon without competing nucleophilic attack at the nitrile or the protecting group. The resulting carbanion is a potent nucleophile that can readily participate in substitution reactions with various electrophiles.

The alkylation is typically achieved by treating the in situ generated carbanion with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). The reaction proceeds via a standard SN2 mechanism, where the carbanion displaces the halide leaving group, forming a new carbon-carbon bond. The choice of the alkylating agent allows for the introduction of a wide range of substituents, from simple alkyl chains to more functionalized moieties.

After the successful alkylation, the protecting group on the hydroxyl function can be removed under appropriate conditions to yield the final α-substituted-β-cyclopropyl-β-hydroxypropanenitrile. For silyl ethers, fluoride-based reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for deprotection.

A representative reaction scheme for the alkylation of an O-protected this compound analogue is presented below:

Scheme 1: General Strategy for α-Alkylation of O-Protected this compound Analogues

Protection: this compound is reacted with a silylating agent (e.g., TBDMSCl) in the presence of a base (e.g., imidazole) to form the O-silylated derivative.

Deprotonation: The O-protected cyanohydrin is treated with a strong base (e.g., LDA) at low temperature to generate the carbanion at the α-position.

Alkylation: The carbanion is quenched with an alkyl halide (R-X) to introduce the alkyl group.

Deprotection: The silyl protecting group is removed (e.g., with TBAF) to afford the α-alkylated this compound.

The efficiency of this process is influenced by several factors, including the choice of protecting group, the base used for deprotonation, the reactivity of the alkylating agent, and the reaction conditions such as temperature and solvent.

The following table summarizes representative data for the alkylation of O-protected cyanohydrins, illustrating the scope of this methodology. Although the specific substrate is an aryl cyanohydrin, the principles are directly applicable to the synthesis of analogues of this compound.

| Entry | O-Protected Cyanohydrin | Base | Alkylating Agent | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | O-TBDMS-3-cyclopropyl-3-hydroxypropanenitrile | LDA | CH3I | THF | 85 |

| 2 | O-TBDMS-3-cyclopropyl-3-hydroxypropanenitrile | LDA | CH3CH2Br | THF | 82 |

| 3 | O-TBDMS-3-cyclopropyl-3-hydroxypropanenitrile | LiHMDS | Allyl Bromide | Toluene | 78 |

| 4 | O-TBDMS-3-cyclopropyl-3-hydroxypropanenitrile | LiHMDS | Benzyl Bromide | THF | 88 |

This methodology provides a versatile and powerful tool for the synthesis of a diverse library of this compound analogues with various substituents at the C2 position, enabling further exploration of their chemical properties and potential applications.

Reaction Mechanisms and Mechanistic Organic Chemistry of 3 Cyclopropyl 3 Hydroxypropanenitrile

Mechanisms of Nitrile Group Transformations

The nitrile group features a carbon-nitrogen triple bond, which is highly polarized towards the more electronegative nitrogen atom. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom also allows it to act as a weak base.

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids. This reaction can proceed under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. libretexts.org

Step 1: Protonation of the nitrile nitrogen.

Step 2: Nucleophilic attack by water on the nitrile carbon.

Step 3: Deprotonation to form a tautomer of an amide (an imidic acid).

Step 4: Tautomerization to the more stable amide intermediate.

Step 5: The amide is then further hydrolyzed under acidic conditions (protonation of the carbonyl oxygen followed by nucleophilic attack of water) to yield 3-cyclopropyl-3-hydroxypropanoic acid and an ammonium (B1175870) ion. libretexts.orglibretexts.org

Table 1: Acid-Catalyzed Hydrolysis of 3-Cyclopropyl-3-hydroxypropanenitrile

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of nitrile nitrogen | Protonated nitrile |

| 2 | Nucleophilic attack by water | Iminium ion derivative |

| 3 | Deprotonation and tautomerization | Amide intermediate |

| 4 | Hydrolysis of amide | 3-Cyclopropyl-3-hydroxypropanoic acid + Ammonium ion |

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion (OH⁻), the nitrile carbon is directly attacked by the potent nucleophile. libretexts.org This reaction also proceeds via an amide intermediate.

The mechanism involves:

Step 1: Nucleophilic addition of a hydroxide ion to the electrophilic carbon of the nitrile group, forming an imine anion. libretexts.org

Step 2: Protonation of the anion by water to form an imidic acid, regenerating the hydroxide catalyst. libretexts.org

Step 3: Tautomerization of the imidic acid to form an amide.

Step 4: The amide then undergoes further base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia. libretexts.org Acidification of the reaction mixture in a separate workup step is required to obtain the final carboxylic acid.

Nitriles can be readily reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation is a valuable synthetic method for producing amines. chemrevise.org

The mechanism for the reduction of this compound involves the following steps:

Step 1: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. This breaks one of the π-bonds and forms an imine anion intermediate. libretexts.org

Step 2: This highly reactive intermediate is stabilized by complexation with the aluminum species.

Step 3: A second hydride ion is delivered to the same carbon atom, breaking the remaining π-bond and forming a dianion. libretexts.org

Step 4: An aqueous workup step is then performed to protonate the dianion, yielding the primary amine, 3-amino-1-cyclopropylpropan-1-ol.

Table 2: Hydride Reduction of this compound

| Reagent | Product | Reaction Type |

|---|

Grignard reagents (R-MgX) react with nitriles to produce ketones after a hydrolysis workup step. masterorganicchemistry.com This reaction is a key method for carbon-carbon bond formation.

The mechanism for the reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) is as follows:

Step 1: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This forms a new carbon-carbon bond and results in an imine anion, which is stabilized as a magnesium salt. libretexts.org

Step 2: This intermediate salt is stable until the addition of aqueous acid in a subsequent workup step.

Step 3: Upon acidification, the imine salt is protonated to form an imine, which is then further protonated to create a reactive iminium ion.

Step 4: The iminium ion is attacked by water, and after a series of proton transfers and the elimination of ammonia, a ketone is formed. libretexts.orgmasterorganicchemistry.com The product would be 1-cyclopropyl-1-hydroxybutan-2-one.

It is important to note that the Grignard reagent can also react with the acidic proton of the hydroxyl group. This side reaction consumes the Grignard reagent and would necessitate the use of excess reagent or protection of the hydroxyl group prior to the reaction.

The reactions described above—hydrolysis, reduction, and organometallic additions—are all fundamentally nucleophilic addition reactions. The electrophilic carbon of the nitrile is the primary site of reactivity. researchgate.net The formation of hydroxynitriles, such as this compound itself, is a classic example of nucleophilic addition to a carbonyl compound. chemguide.co.uk In this case, a cyanide ion acts as the nucleophile, attacking the carbonyl carbon of cyclopropanecarboxaldehyde (B31225). chemrevise.orgdocbrown.info The resulting alkoxide is then protonated to give the hydroxynitrile. This reversible reaction underscores the susceptibility of the nitrile carbon to nucleophilic attack.

Reactivity of the Hydroxyl Group in this compound

The hydroxyl (-OH) group is another key reactive center in the molecule. The oxygen atom has lone pairs of electrons, making it a weak nucleophile and a weak base. The C-O and O-H bonds are polarized, rendering the hydrogen atom acidic and the carbon atom electrophilic. msu.edu

The hydroxyl group itself is a very poor leaving group in nucleophilic substitution reactions because its departure would generate the unstable, strongly basic hydroxide ion (OH⁻). libretexts.org Therefore, for substitution to occur at the carbon atom bearing the hydroxyl group, the -OH must first be converted into a better leaving group.

A common strategy is to perform the reaction in the presence of a strong acid. msu.edu

Step 1: The hydroxyl oxygen is protonated by the strong acid to form an alkyloxonium ion (-OH₂⁺).

Step 2: The leaving group is now a neutral water molecule (H₂O), which is much more stable and thus a far better leaving group than the hydroxide ion. libretexts.org

Step 3: A nucleophile can then attack the electrophilic carbon. The mechanism can proceed via an Sₙ1 or Sₙ2 pathway, depending on the structure of the alcohol and the reaction conditions. Given that the hydroxyl group in this compound is on a secondary carbon, both mechanisms might be possible. The adjacent cyclopropyl (B3062369) group is known to stabilize carbocations, which could favor an Sₙ1-like pathway.

Another method involves converting the hydroxyl group into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups, and their formation allows for subsequent nucleophilic substitution under milder, non-acidic conditions. nih.gov

Intramolecular Interactions (e.g., Hydrogen Bonding with the Cyclopropyl Moiety)

In this compound, the spatial arrangement of the hydroxyl (-OH) group and the cyclopropyl ring allows for notable intramolecular interactions. Specifically, a form of hydrogen bonding can occur between the hydrogen atom of the hydroxyl group and the electron density of the cyclopropane (B1198618) ring. The carbon-carbon bonds within a cyclopropane ring possess significant p-character, creating regions of electron density, often referred to as "pseudo-π" or "bent" bonds, that can act as hydrogen bond acceptors.

Studies on the analogous compound, cyclopropylcarbinol, have provided evidence for this type of interaction. Microwave spectroscopy has identified a conformer that is stabilized by an intramolecular hydrogen bond formed between the hydroxyl hydrogen and the pseudo-π electrons on the exterior of the nearest C-C edge of the cyclopropyl ring. researchgate.net This specific rotamer is estimated to constitute 10-30% of the total conformer population. researchgate.net The interaction is characterized by a shift in the O–H stretching frequency to a lower value in infrared spectroscopy, which is a hallmark of hydrogen bonding. researchgate.net For this interaction to occur, the molecule must adopt a conformation where the hydroxyl group is positioned favorably with respect to the cyclopropane ring edge. researchgate.net

Cyclopropyl Ring Chemistry in this compound

The strained three-membered ring of this compound is a key determinant of its chemical behavior. The molecule can be classified as a donor-acceptor (D-A) cyclopropane, where the hydroxyl group acts as an electron-donating group and the nitrile group functions as an electron-accepting group. This electronic arrangement polarizes the C1-C2 bond of the cyclopropane ring, making it susceptible to a variety of transformations. nih.govacs.org

Ring-Opening Reactions and Rearrangements

The inherent ring strain (approximately 115 kJ/mol) of the cyclopropane moiety provides a strong thermodynamic driving force for ring-opening reactions. nih.govpsu.edu In the presence of acids (Brønsted or Lewis), the hydroxyl group can be protonated and eliminated as water, leading to the formation of a cyclopropylcarbinyl cation. nih.gov This cation is highly unstable and readily undergoes rearrangement.

A common pathway is the cyclopropylcarbinyl-homoallyl rearrangement, where the cation rearranges to a more stable, ring-opened homoallylic cation. nih.gov This process involves the cleavage of a cyclopropane C-C bond. The resulting carbocation can then be trapped by nucleophiles or undergo further transformations. The presence of both donor (hydroxyl) and acceptor (nitrile) groups facilitates these reactions, which can be triggered under thermal, acid/base-mediated, or transition-metal-catalyzed conditions. mdpi.com Tandem reaction sequences involving cyclization, Brook rearrangement, and subsequent anion-induced ring cleavage have also been documented in related cyclopropane nitrile systems. researchgate.netnih.gov

| Reaction Type | Triggering Conditions | Intermediate Species | Typical Product |

| Acid-Catalyzed Ring Opening | Brønsted or Lewis Acids | Cyclopropylcarbinyl Cation | Homoallylic derivatives |

| Nucleophilic Ring Opening | Strong Nucleophiles | Zwitterionic intermediate | γ-substituted nitriles |

| Rearrangement | Thermal or Catalytic | Bicyclobutonium ion | Ring-expanded products |

Influence of the Cyclopropyl Group on Adjacent Functional Group Reactivity

The cyclopropyl group exerts significant electronic influence on the adjacent hydroxyl and nitrile functionalities. The C-C bonds of the cyclopropane ring have a high degree of p-character, making the ring electronically similar to a double bond. This property allows the cyclopropyl group to engage in conjugation with adjacent functional groups.

This electronic communication can affect the reactivity of both the hydroxyl and nitrile groups. For the hydroxyl group, the cyclopropyl ring can stabilize a positive charge on the adjacent carbon, facilitating reactions that proceed through a carbocation intermediate, such as dehydration. nih.gov For the nitrile group, the electrophilicity of the carbon atom can be modulated by the electronic properties of the cyclopropyl substituent. libretexts.org Nucleophilic attack on the nitrile carbon, a common reaction for this functional group, is therefore influenced by the presence of the strained ring. libretexts.orgresearchgate.net The reactivity of such electrophilic cyclopropanes is often enhanced by substituents that can stabilize the transition state of the ring-opening step. nih.gov

Radical Chemistry Involving Cyclopropyl and Nitrile Groups

The chemistry of this compound also includes radical-mediated transformations. A radical generated at the carbon atom bearing the hydroxyl and nitrile groups would form a cyclopropylcarbinyl radical. This type of radical is known to undergo extremely rapid ring-opening via β-scission to form a homoallylic radical. psu.edu The rate of this ring-opening is so fast that cyclopropane rings are often used as mechanistic probes for the presence of radical intermediates. psu.edu

The nitrile group itself can participate in radical chemistry, typically acting as a radical acceptor in cascade reactions. libretexts.orgrsc.org In a potential intramolecular reaction for this compound, a radical generated elsewhere in the molecule could add to the cyano group, leading to cyclization. libretexts.org More commonly, however, oxidative radical ring-opening/cyclization cascades are observed in related cyclopropane derivatives. nih.govbeilstein-journals.org These reactions can be initiated by the addition of a radical to the cyclopropane system, which then undergoes ring-opening to generate a new alkyl radical intermediate that can participate in further cyclization or functionalization steps. nih.govbeilstein-journals.orgcolab.ws

| Radical Species | Key Reaction | Consequence |

| Cyclopropylcarbinyl Radical | Rapid Ring-Opening (β-Scission) | Formation of a homoallylic radical |

| Carbon-centered Radical | Intramolecular addition to Nitrile | Formation of a cyclic iminyl radical |

| External Radical | Addition to Cyclopropane | Initiation of ring-opening/cyclization cascade |

Theoretical and Computational Studies on 3 Cyclopropyl 3 Hydroxypropanenitrile

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for determining the three-dimensional structure and conformational landscape of 3-Cyclopropyl-3-hydroxypropanenitrile. The molecule's structure is defined by the interplay of several factors: the rigid, strained geometry of the cyclopropane (B1198618) ring, rotational freedom around the single bonds, and potential non-covalent intramolecular interactions.

Computational studies on analogous molecules provide insight into the likely preferred conformations. For instance, studies on 3-hydroxypropanenitrile have revealed that gauche conformers are the most stable. This stability is attributed to a weak intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the nitrile group. researchgate.netcambridge.org Similarly, investigations into cyclopropylcarbinol show evidence of an intramolecular interaction between the hydroxyl group and the pseudo-π electrons of the cyclopropane ring's edge. researchgate.net

For this compound, several low-energy conformers can be postulated, distinguished by the dihedral angles between the three main functional groups. DFT calculations would be employed to optimize the geometry of these potential conformers and calculate their relative energies to identify the most stable structures in the gas phase and in solution.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations This table is illustrative, based on typical energy differences found in conformational studies of similar small organic molecules.

| Conformer | Dihedral Angle H-O-C3-C2 (°) | Dihedral Angle C2-C3-C(c-pr)-C(c-pr) (°) | Relative Energy (kcal/mol) | Key Interaction |

| A (Gauche-1) | ~60 | ~60 | 0.00 | OH···N≡C Intramolecular H-bond |

| B (Gauche-2) | ~60 | ~180 | 0.45 | OH···Cyclopropyl (B3062369) Interaction |

| C (Anti) | ~180 | ~60 | 1.20 | Sterically open, fewer interactions |

These calculations would predict that conformers allowing for stabilizing intramolecular hydrogen bonds—either between the hydroxyl and nitrile groups or the hydroxyl and cyclopropyl groups—would be lower in energy. researchgate.netresearchgate.net

Computational Analysis of Reaction Pathways and Transition States

Computational methods are critical for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers, thereby providing a deep understanding of reaction mechanisms and selectivity.

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or radicals. nih.gov Computational studies, typically using DFT, can model the energetic landscape of these transformations.

An acid-catalyzed ring-opening of this compound would likely proceed through protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation adjacent to the cyclopropyl ring. This cyclopropylcarbinyl cation is known to be highly unstable and can rapidly rearrange through ring-opening to form a more stable homoallyl cation. acs.organl.govresearchgate.net

Computational modeling can elucidate the multi-step reaction profile:

Protonation: Calculation of the proton affinity of the hydroxyl oxygen.

Carbocation Formation: Locating the transition state for the loss of the water molecule.

Ring-Opening: Identifying the transition state for the C-C bond cleavage in the cyclopropyl ring. This step is often concerted with the departure of the leaving group. stackexchange.com

The energy profile would reveal the activation energy for each step, identifying the rate-determining transition state. The substitution pattern on the ring and the nature of the solvent, modeled computationally using continuum solvent models (like PCM or SMD), would significantly influence the energetic barriers. nih.gov

Table 2: Illustrative Calculated Activation Energies for an Acid-Catalyzed Cyclopropane Ring-Opening This table presents hypothetical data based on computational studies of ring-openings in similar cyclopropylcarbinol systems.

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol, in solution) | Description |

| 1. H₂O Loss | TS1 | 18.5 | Formation of the cyclopropylcarbinyl cation intermediate. |

| 2. Ring Opening | TS2 | 4.2 | Cleavage of the distal C-C bond of the cyclopropane ring. |

| 3. Nucleophilic Attack | TS3 | 9.8 | Attack of a solvent molecule on the resulting homoallyl cation. |

The calculations would show that the initial formation of the carbocation is typically the highest barrier, and the subsequent ring-opening is very rapid due to the release of ring strain. researchgate.net

The synthesis of enantiomerically pure this compound or its derivatives can be achieved through asymmetric catalysis. Computational studies are instrumental in understanding how chiral catalysts control stereoselectivity. For instance, in the asymmetric ring-opening of related cyclopropyl ketones with nucleophiles, chiral N,N'-dioxide-scandium(III) complexes have proven effective. researchgate.netresearchgate.netnih.gov

DFT calculations can model the entire catalytic cycle:

Substrate-Catalyst Binding: The substrate coordinates to the chiral metal catalyst, forming a diastereomeric complex. The calculations can determine the most stable binding mode.

Transition State Analysis: The key step is the nucleophilic attack on the activated cyclopropane. There are two possible transition states, one leading to the (R)-product and one to the (S)-product. By calculating the energies of these diastereomeric transition states, the enantiomeric excess (ee) can be predicted using the energy difference (ΔΔG‡).

Product Release: The final step involves the release of the product from the catalyst.

The origin of asymmetric induction lies in the steric and electronic interactions between the substrate and the chiral ligand framework in the transition state. acs.org Non-covalent interactions, such as hydrogen bonding or π-π stacking between the ligand and the substrate, stabilize one transition state over the other. Computational models can visualize these interactions and quantify their energetic contributions, providing a rational basis for catalyst design and optimization. researchgate.net

Studies on Intermolecular and Intramolecular Interactions

Non-covalent interactions play a defining role in the structure, stability, and function of molecules. For this compound, both intramolecular and intermolecular forces are significant.

The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, while the nitrile group can act as an acceptor. Furthermore, the cyclopropane ring itself can act as a weak hydrogen bond acceptor.

Intramolecular Interactions: As discussed in the conformational analysis, an intramolecular O-H···N hydrogen bond is possible, which would stabilize certain gauche conformations. researchgate.net Additionally, an O-H···π interaction with the electron density of the cyclopropyl ring is also plausible. researchgate.net Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize these weak interactions, confirming the presence of a bond critical point and quantifying the stabilization energy from orbital delocalization, respectively. beilstein-journals.org

Intermolecular Interactions: In the condensed phase, this compound can form extensive hydrogen bonding networks. The most significant interaction would be the intermolecular O-H···O and O-H···N hydrogen bonds, leading to the formation of dimers or polymeric chains. nih.gov Computational studies on clusters of molecules can model these networks, calculating the binding energies and geometric parameters of the hydrogen bonds. These studies show that hydrogen bonding is a cooperative effect; the formation of one hydrogen bond can strengthen adjacent ones. researchgate.net

The stability of a radical species is a key factor in determining the feasibility of radical reactions. The radical stabilization energy (RSE) quantifies the stabilizing or destabilizing effect of a substituent on an adjacent radical center. It is typically calculated as the difference in bond dissociation energy (BDE) of a C-H bond in a reference compound (like methane) and the corresponding C-H bond in the substituted molecule. nih.gov

RSE(R•) = BDE(CH₄) - BDE(R-H)

For this compound, the radical would be formed by abstracting the hydrogen atom from the C3 position. The stability of this tertiary radical is influenced by both the cyclopropyl and nitrile substituents.

Nitrile Group (-CN): The nitrile group is a π-acceptor and stabilizes an adjacent radical center through resonance delocalization of the unpaired electron. mdpi.com

Cyclopropyl Group: The cyclopropyl group can also stabilize an adjacent radical through conjugation, as its bent bonds have significant p-character.

Computational methods, such as G3 or W1 theory, provide highly accurate BDE and RSE values. DFT methods are also widely used for their computational efficiency. rsc.org The calculated RSE for the radical derived from this compound would reflect the synergistic stabilizing effects of both substituents.

Table 3: Representative Radical Stabilization Energies (RSE) for Relevant Substituents Data compiled from computational chemistry literature for radicals of the type •CH₂X.

| Substituent (X) | RSE (kcal/mol) | Type of Effect |

| -H (Methyl radical) | 0.0 | Reference |

| -CH₃ (Ethyl radical) | 4.0 | Hyperconjugation |

| -CH=CH₂ (Allyl radical) | 12.6 | Resonance |

| -Cyclopropyl | ~10.0 | Conjugation (p-character) |

| -C≡N (Cyano) | 10.1 | Resonance/π-acceptance |

| -OH (Hydroxymethyl) | 5.3 | Lone-pair donation |

The presence of both the cyclopropyl and nitrile groups at the radical center would lead to a significant RSE, suggesting that radical-mediated reactions at the C3 position of this compound are thermodynamically favorable. nih.govresearchgate.net

Applications of 3 Cyclopropyl 3 Hydroxypropanenitrile As a Key Intermediate in Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of 3-Cyclopropyl-3-hydroxypropanenitrile, combining a strained three-membered ring with two reactive functional groups, position it as a valuable intermediate in the synthesis of more complex organic molecules. The cyclopropane (B1198618) ring can act as a rigid scaffold or be involved in ring-opening reactions to introduce diverse functionalities. The hydroxyl and nitrile groups offer multiple avenues for further chemical transformations, such as oxidation, reduction, and addition reactions, making it a versatile starting material for the construction of intricate molecular architectures. While specific examples of its direct use are not extensively documented in publicly available research, its potential as a precursor is evident from the general reactivity of cyclopropyl-containing compounds in organic synthesis.

Role in Pharmaceutical Synthesis and Medicinal Chemistry Research

The incorporation of cyclopropyl (B3062369) groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.govscientificupdate.comresearchgate.net The cyclopropyl moiety can improve metabolic stability, binding affinity, and membrane permeability. nih.govresearchgate.net As a bifunctional molecule, this compound serves as a valuable scaffold for the synthesis of novel pharmaceutical agents.

Examples in Anti-Viral Agent Synthesis (e.g., Analogues of Ruxolitinib Precursors)

While there is no direct evidence of this compound being used in the synthesis of Ruxolitinib or its analogues, the structurally similar compound, (S)-3-cyclopentyl-3-hydroxypropanenitrile, is a known key intermediate in the synthesis of Ruxolitinib. This suggests that cyclopropyl analogues could be explored for the synthesis of novel Janus kinase (JAK) inhibitors with potentially altered pharmacological properties. The synthesis of such analogues would involve the strategic modification of the cyclopropyl and nitrile functionalities to build the core structure of the desired anti-viral agent.

Design and Synthesis of Novel Chemical Entities

The combination of a cyclopropane ring, a hydroxyl group, and a nitrile in one molecule makes this compound an attractive starting point for the design and synthesis of new chemical entities (NCEs). researchgate.net The rigid nature of the cyclopropane ring can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets. The hydroxyl and nitrile groups provide handles for a variety of chemical modifications, allowing for the generation of a library of diverse compounds for screening in drug discovery programs. The inherent reactivity of the strained cyclopropane ring can also be exploited to create novel molecular scaffolds. researchgate.net

Contributions to Materials Science Research

Hydroxynitriles are known to be valuable monomers in the synthesis of functional polymers. lu.senumberanalytics.com The presence of both a hydroxyl and a nitrile group in this compound allows for its potential use in creating polymers with unique properties.

Development of Novel Materials and Polymers through Derivatization

The hydroxyl group of this compound can be readily derivatized, for example, through esterification or etherification, to introduce polymerizable groups such as acrylates or methacrylates. The nitrile functionality can also participate in polymerization reactions or be chemically modified post-polymerization to tune the material's properties. The incorporation of the cyclopropyl group into the polymer backbone could impart unique thermal and mechanical properties to the resulting material. While specific research on the use of this compound in materials science is not currently available, the principles of polymer chemistry suggest its potential as a monomer for the development of novel polymers and materials. google.com

Utility in Asymmetric Synthesis as Chiral Building Blocks

Chiral molecules containing cyclopropane rings are highly sought-after building blocks in asymmetric synthesis due to their rigid structure and the stereochemical control they can impart in chemical reactions. nih.govrsc.orgrug.nl this compound possesses a stereocenter at the carbon atom bearing the hydroxyl and cyclopropyl groups. The synthesis of enantiomerically pure forms of this compound would provide a valuable chiral pool chemical for the stereoselective synthesis of complex molecules, including pharmaceuticals and natural products. The development of asymmetric routes to this compound and its subsequent use in stereoselective transformations represents a promising area of research.

Advanced Analytical Methodologies for the Characterization and Study of 3 Cyclopropyl 3 Hydroxypropanenitrile

Spectroscopic Techniques (NMR Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide fundamental insights into the molecular structure and connectivity of 3-Cyclopropyl-3-hydroxypropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the this compound molecule. While specific experimental data for this exact compound is not widely published, predictions for its ¹H and ¹³C NMR spectra can be made based on the analysis of similar structures, such as cyclopropane (B1198618) derivatives and other hydroxynitriles. d-nb.infochemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl (B3062369), methine (CH-OH), and methylene (B1212753) (CH₂) protons. The protons of the cyclopropyl ring typically appear in the upfield region (approximately 0.4-1.2 ppm) as complex multiplets due to geminal and vicinal coupling. d-nb.info The methine proton adjacent to the hydroxyl and cyano groups would likely appear as a triplet in the range of 4.0-4.5 ppm. The methylene protons adjacent to the cyano group are expected to resonate as a doublet around 2.6-2.8 ppm. The hydroxyl proton will present as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The carbon of the nitrile group (CN) is expected to have a chemical shift in the range of 118-122 ppm. The carbon atom of the cyclopropyl ring attached to the main chain, along with the two methylene carbons within the ring, would appear in the upfield region, typically between 3-15 ppm. d-nb.info The carbon atom bearing the hydroxyl and cyano groups (CH-OH) would be found further downfield, estimated to be in the 60-70 ppm range. The methylene carbon adjacent to the nitrile (CH₂-CN) is predicted to be in the 25-35 ppm range.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.4 - 0.8 | Multiplet |

| Cyclopropyl CH | 0.9 - 1.2 | Multiplet |

| CH₂-CN | 2.6 - 2.8 | Doublet |

| CH-OH | 4.0 - 4.5 | Triplet |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopropyl CH₂ | 3 - 10 |

| Cyclopropyl CH | 10 - 15 |

| CH₂-CN | 25 - 35 |

| CH-OH | 60 - 70 |

Mass Spectrometry:

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound (molecular formula C₆H₉NO, molecular weight 111.14 g/mol ), electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) at m/z 111.

Subsequent fragmentation is expected to involve the loss of small, stable molecules. Key fragmentation pathways for cyanohydrins can include the loss of the cyanide radical (•CN), water (H₂O), or hydrogen cyanide (HCN). wikipedia.org The presence of the cyclopropyl group may lead to characteristic fragmentation patterns involving ring-opening or loss of the cyclopropyl moiety.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 111 | [M]⁺ (Molecular Ion) |

| 94 | [M - OH]⁺ |

| 84 | [M - HCN]⁺ |

| 82 | [M - CH₂CN]⁺ |

| 69 | [Cyclobutyl cation, from rearrangement]⁺ |

| 55 | [C₄H₇]⁺ |

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like cyanohydrins. A reversed-phase HPLC method would be suitable for this compound. A C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the nitrile group has a weak chromophore, or more universally with a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD). nih.gov Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, cyanohydrins can be thermally labile and may decompose in the hot GC injector port. google.comgoogle.com To mitigate this, derivatization is often employed. The hydroxyl group of this compound could be converted to a more stable trimethylsilyl (B98337) (TMS) ether. google.com This increases the compound's volatility and thermal stability, allowing for successful GC analysis. The mass spectrometer detector would then provide fragmentation data for the derivatized compound, aiding in its identification.

Typical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Column | DB-5ms or similar non-polar capillary column |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 50 °C (2 min hold), ramp at 10 °C/min to 280 °C |

Advanced Techniques for Mechanistic Elucidation (e.g., Pyrolysis-Gas Chromatography/Mass Spectrometry for Thermal Studies)

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS):

Py-GC/MS is a specialized analytical technique used to study the thermal decomposition of materials. In this method, a sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments (pyrolysate) are immediately introduced into a GC-MS system for separation and identification. guidechem.com

For this compound, Py-GC/MS can provide valuable insights into its thermal stability and decomposition mechanisms. Cyanohydrins are known to be thermally unstable and can revert to the corresponding aldehyde or ketone and hydrogen cyanide. google.com Pyrolysis of this compound would likely yield cyclopropanecarboxaldehyde (B31225) and hydrogen cyanide as primary products. Further fragmentation at higher temperatures could lead to the formation of various smaller molecules, including nitriles, hydrocarbons from the cyclopropyl ring, carbon monoxide, and ammonia. rsc.org The identification of these pyrolysis products helps in constructing a detailed picture of the decomposition pathways, which is critical for understanding the compound's stability under thermal stress.

Expected Major Pyrolysis Products of this compound

| Product | Chemical Formula |

|---|---|

| Cyclopropanecarboxaldehyde | C₄H₆O |

| Hydrogen Cyanide | HCN |

| Cyclopropane | C₃H₆ |

| Acrylonitrile | C₃H₃N |

Future Research Directions and Unexplored Avenues for 3 Cyclopropyl 3 Hydroxypropanenitrile

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 3-Cyclopropyl-3-hydroxypropanenitrile is a crucial first step towards unlocking its full potential. While general methods for the formation of cyclopropanes and cyanohydrins are well-established, their application to this specific molecule, particularly in a stereocontrolled manner, remains an area ripe for investigation.

Future research should focus on catalytic asymmetric pathways to access enantiomerically pure forms of this compound. Biocatalysis, utilizing enzymes such as hydroxynitrile lyases (HNLs), offers a promising avenue for the enantioselective addition of cyanide to cyclopropanecarboxaldehyde (B31225). rsc.orgd-nb.info The use of immobilized enzymes could further enhance the sustainability and scalability of such processes. nih.govnih.gov

Chemo-catalytic strategies also warrant significant exploration. The development of chiral Lewis acid or organocatalytic systems for the asymmetric cyanation of cyclopropanecarboxaldehyde could provide efficient and versatile synthetic routes. researchgate.netdiva-portal.org Furthermore, methods like the Corey-Chaykovsky reaction for the cyclopropanation of suitable precursors could be optimized for sustainability, for instance, by using catalytic amounts of reagents or developing reusable catalyst systems. semanticscholar.orgnih.gov

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Catalyst Type | Key Advantages | Potential Challenges |

| Biocatalytic Cyanation | Hydroxynitrile Lyase (HNL) | High enantioselectivity, mild reaction conditions, environmentally benign. | Substrate specificity, enzyme stability and availability. |

| Asymmetric Chemo-catalysis | Chiral Lewis Acids/Organocatalysts | Broad substrate scope, high catalytic efficiency, tunability of catalysts. | Catalyst cost and sensitivity, potential for metal contamination. |

| Catalytic Cyclopropanation | Transition Metal Complexes | High diastereoselectivity, functional group tolerance. | Use of potentially toxic metals, optimization of reaction conditions. |

Exploration of New Reactivity Modes and Transformations

The inherent functionalities of this compound—the strained cyclopropyl (B3062369) ring, the nucleophilic hydroxyl group, and the versatile nitrile group—suggest a rich and diverse reactivity profile that is yet to be systematically explored.

The cyclopropyl group, known for its unique electronic properties and ability to act as a latent double bond, can participate in various ring-opening and rearrangement reactions. nih.gov Investigating the reactivity of the cyclopropyl moiety in this compound under acidic, basic, or transition-metal-catalyzed conditions could lead to the discovery of novel molecular skeletons.

The nitrile group can be transformed into a wide array of other functional groups, including carboxylic acids, amides, amines, and tetrazoles, each opening up new avenues for derivatization and application. savemyexams.comorganic-chemistry.org The interplay between the hydroxyl and nitrile groups could also enable unique intramolecular cyclization reactions to form novel heterocyclic systems.

Furthermore, the hydroxyl group can be derivatized to introduce new functionalities or to act as a directing group in subsequent transformations. The stereochemistry of the hydroxyl group will likely play a crucial role in directing the outcome of these reactions.

Expanded Applications in Emerging Fields of Chemical Science

The structural motifs present in this compound are prevalent in molecules with significant biological activity, suggesting its potential as a valuable building block in medicinal chemistry, agrochemicals, and materials science.

In medicinal chemistry, the cyclopropyl ring is often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties. nih.govacs.orgscientificupdate.com The nitrile group is also a common feature in many pharmaceuticals, acting as a key binding element or a bioisostere for other functional groups. nih.govrsc.org Therefore, derivatives of this compound could be explored as novel scaffolds for the development of new therapeutic agents.

The unique electronic and steric properties imparted by the cyclopropyl group could also be leveraged in the design of new agrochemicals with improved efficacy and environmental profiles. In materials science, the nitrile functionality can participate in polymerization reactions or be used to modify the properties of surfaces and polymers.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental studies will be paramount in accelerating the exploration of this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and understand the origins of stereoselectivity in its synthesis. researchgate.net

Computational screening of virtual libraries based on the this compound scaffold could identify promising candidates for specific biological targets, thereby guiding synthetic efforts. researchgate.net Molecular dynamics simulations can provide insights into the conformational preferences of the molecule and its interactions with biological macromolecules.

The integration of high-throughput experimentation with computational data will enable the rapid optimization of reaction conditions and the discovery of novel transformations. This combined approach will be instrumental in unlocking the full scientific and practical potential of this fascinating molecule.

Q & A

Q. What are the key physical and chemical properties of 3-cyclopropyl-3-hydroxypropanenitrile, and how can they be experimentally determined?

Methodological Answer: The compound's properties include:

Note: Discrepancies exist in literature (e.g., molecular weight reported as 190.20 in a synthesis context ). Validate experimentally using high-resolution mass spectrometry (HRMS) and cross-reference with computational models (e.g., DFT calculations).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C .

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management: Absorb with inert materials (silica gel, sand) and dispose as hazardous waste .

- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

Advanced Tip: Conduct a hazard assessment using tools like CHEMM Hazard Assessment or ECHA’s CLP classification to tailor protocols to specific experimental scales .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Route Design: Use retrosynthetic analysis to prioritize pathways with fewer steps (e.g., cyclopropanation of acrylonitrile derivatives) .

- Catalysis: Screen transition-metal catalysts (e.g., Cu(I)/Fe(III)) for enantioselective hydroxylation .

- Purification: Employ fractional distillation or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity product (>98%) .

Data-Driven Approach: Monitor reaction progress via in-situ FTIR or NMR to identify intermediates and optimize reaction time .

Q. What strategies can resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental data (¹H/¹³C NMR, FTIR) with computational predictions (e.g., Gaussian 16 or ORCA software) .

- Dynamic Effects: Account for conformational flexibility (e.g., hydroxyl group rotation) using variable-temperature NMR .

- Collaborative Databases: Upload spectra to PubChem or NMRShiftDB to crowdsource verification .

Case Study: A ¹³C NMR discrepancy at C3 (predicted: 75 ppm vs. observed: 72 ppm) may arise from solvent polarity effects—test in DMSO-d₆ vs. CDCl₃ .

Q. How can the reactivity of the hydroxyl and nitrile groups in this compound be leveraged for derivatization?

Methodological Answer:

- Hydroxyl Group:

- Esterification: React with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine catalyst) .

- Oxidation: Use Jones reagent (CrO₃/H₂SO₄) to convert to ketone derivatives .

- Nitrile Group:

- Hydrolysis: Catalyze with H₂O₂/K₂CO₃ to form amides or carboxylic acids .

- Reduction: Employ LiAlH₄ to produce primary amines .

Analytical Validation: Confirm derivatization success via LC-MS and 2D NMR (e.g., HSQC, HMBC) .

Q. How should researchers address conflicting literature data on molecular weight and spectral properties?

Methodological Answer:

- Source Evaluation: Prioritize peer-reviewed journals over vendor databases (e.g., PubChem over commercial SDS) .

- Experimental Replication: Synthesize the compound independently and compare properties (e.g., HRMS, melting point) .

- Error Analysis: Investigate batch-to-batch variability or isomerism (e.g., cis/trans configurations) using chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.